molecular formula C17H21ClN4O2 B10960444 N~5~-(3-chloro-2-methylphenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~5~-(3-chloro-2-methylphenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10960444
M. Wt: 348.8 g/mol
InChI Key: QEYQTOWQBBRTLJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with diethyl malonate under basic conditions to form the pyrazole ring This intermediate is then further reacted with methyl iodide to introduce the methyl group at the 1-position of the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic structure but includes a thiazole ring instead of a pyrazole ring.

    3-(4-Fluorophenyl)thiophene: Another similar compound with a thiophene ring and a fluorophenyl group.

Uniqueness

N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both diethylcarboxamide groups and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

5-N-(3-chloro-2-methylphenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C17H21ClN4O2/c1-5-22(6-2)17(24)14-10-15(21(4)20-14)16(23)19-13-9-7-8-12(18)11(13)3/h7-10H,5-6H2,1-4H3,(H,19,23)

InChI Key

QEYQTOWQBBRTLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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